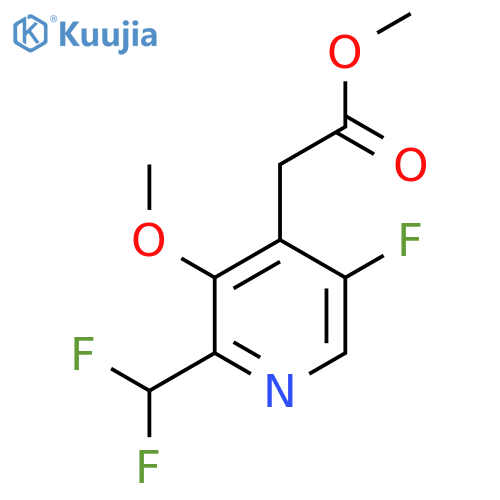Cas no 1805175-26-1 (Methyl 2-(difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetate)

1805175-26-1 structure
商品名:Methyl 2-(difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetate
CAS番号:1805175-26-1
MF:C10H10F3NO3
メガワット:249.18651342392
CID:4883019
Methyl 2-(difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetate
-
- インチ: 1S/C10H10F3NO3/c1-16-7(15)3-5-6(11)4-14-8(10(12)13)9(5)17-2/h4,10H,3H2,1-2H3
- InChIKey: JSENHLUVIJQZLX-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=C(C(F)F)C(=C1CC(=O)OC)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 265
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 1.4
Methyl 2-(difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029034938-1g |
Methyl 2-(difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetate |
1805175-26-1 | 95% | 1g |
$2,750.25 | 2022-04-01 | |
| Alichem | A029034938-250mg |
Methyl 2-(difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetate |
1805175-26-1 | 95% | 250mg |
$1,019.20 | 2022-04-01 | |
| Alichem | A029034938-500mg |
Methyl 2-(difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetate |
1805175-26-1 | 95% | 500mg |
$1,802.95 | 2022-04-01 |
Methyl 2-(difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetate 関連文献
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
1805175-26-1 (Methyl 2-(difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetate) 関連製品
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
